2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide
Description
The compound 2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide is a structurally complex molecule featuring a 1,2,4-thiadiazine ring fused to a benzene moiety, with sulfonyl (1,1-dioxido) and ethyl substituents at the 4-position. The thioether linkage connects the thiadiazine core to an acetamide group, which is further substituted with a 2-ethyl-6-methylphenyl moiety.
Properties
IUPAC Name |
2-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-4-15-10-8-9-14(3)19(15)21-18(24)13-27-20-22-28(25,26)17-12-7-6-11-16(17)23(20)5-2/h6-12H,4-5,13H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHXBLKVJSEBBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2CC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the MRGX2 receptor . The MRGX2 receptor is a G protein-coupled receptor that plays a crucial role in various physiological processes, including pain perception and inflammation.
Mode of Action
The compound acts as an inhibitor of the MRGX2 receptor . By binding to this receptor, it prevents the receptor’s normal function, leading to a decrease in the physiological processes that the receptor is involved in.
Biochemical Pathways
The inhibition of the MRGX2 receptor affects several biochemical pathways. These pathways are primarily involved in the transmission of pain signals and the initiation of inflammatory responses. By inhibiting the MRGX2 receptor, the compound can reduce pain and inflammation.
Result of Action
The result of the compound’s action is a reduction in pain and inflammation. This is due to its inhibition of the MRGX2 receptor, which plays a key role in these physiological processes.
Biological Activity
2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide is a synthetic compound belonging to the benzo[e][1,2,4]thiadiazine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which include antibacterial, anticancer, anti-inflammatory, and antioxidant properties. The unique structural features of this compound contribute to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 419.5 g/mol. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁N₃O₄S₂ |
| Molecular Weight | 419.5 g/mol |
| CAS Number | 941950-69-2 |
The mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific biological targets involved in various cellular processes. Preliminary studies suggest its potential to inhibit certain enzymes and disrupt cellular pathways linked to disease progression.
Antibacterial Activity
Research indicates that derivatives of thiadiazine compounds exhibit significant antibacterial properties against various pathogenic bacteria. The compound has shown efficacy against multiple strains, making it a candidate for further development as an antibacterial agent .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits anticancer activity against several cancer cell lines. For instance, it has been observed to inhibit the proliferation of MCF-7 human breast cancer cells with an IC50 value indicating effective dose-response relationships . The mechanisms underlying its anticancer effects may involve the induction of apoptosis and inhibition of tumor growth factors.
Anti-inflammatory and Antioxidant Properties
The compound also possesses anti-inflammatory and antioxidant activities. These properties are critical in mitigating oxidative stress and inflammation-related diseases. The presence of specific functional groups in its structure enhances these biological activities.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of thiadiazine derivatives similar to the target compound:
- Synthesis and Evaluation : A study synthesized various thiadiazine derivatives and assessed their biological activities. Compounds were screened for their ability to inhibit acetylcholinesterase and exhibited significant antibacterial activity against human pathogens .
- Antiproliferative Effects : Another investigation explored the antiproliferative effects of synthesized benzo[e][1,2,4]thiadiazine derivatives on different cancer cell lines. Results indicated promising anticancer properties with potential applications in drug development .
- Mechanistic Insights : Research into the mechanism of action revealed that certain derivatives could disrupt microtubule dynamics in cancer cells, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Variations : The target compound shares the 1,2,4-thiadiazine-1,1-dioxide core with CAS 1031956-21-4 , while analogs in and feature a 1,2,3-thiadiazine core, which may alter electronic properties and binding interactions .
Halogenated analogs (e.g., ) may exhibit enhanced metabolic stability due to reduced oxidative susceptibility .
Synthetic Accessibility: Thioether-linked acetamides, as in the target compound, are typically synthesized via nucleophilic substitution or Mitsunobu reactions. reports yields of 32–66% for related thiazinane derivatives, suggesting moderate efficiency for such reactions . Substituents on the phenylacetamide moiety (e.g., ethyl, methyl, halogen) require tailored coupling reagents, as seen in , where chloroacetyl chloride and triethylamine were used for acetamide formation .
Research Findings and Discussion
Bioactivity of Analogous Compounds
- Kinase Inhibition : Compounds like 2-(5-(4-fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide () demonstrate VEGFR-2 inhibition (IC₅₀: 0.89–1.24 µM), suggesting that the target compound’s thiadiazine-acetamide scaffold may similarly interact with kinase ATP-binding pockets .
- Antimicrobial Potential: Benzimidazole-thiazolidinone hybrids () show antimicrobial activity, though the target compound’s lack of a benzimidazole moiety may limit this application .
Unexplored Dimensions
- Pharmacokinetics: No data on the target compound’s solubility, permeability, or metabolic stability are available. Analogous compounds with methyl/ethyl groups (e.g., ) are likely more lipophilic than halogenated variants, which could affect oral bioavailability .
- Toxicity : Safety profiles remain uncharacterized, though sulfonamide-containing analogs () may carry risks of hypersensitivity reactions .
Preparation Methods
Nitrobenzenesulfonamide Intermediate Preparation
The synthesis begins with 4-ethyl-2-nitrobenzenesulfonamide, prepared via sulfonation of 4-ethyl-2-nitroaniline. Key parameters:
| Parameter | Value | Source |
|---|---|---|
| Sulfonating agent | Chlorosulfonic acid | |
| Reaction temperature | 0–5°C (controlled) | |
| Yield | 78–82% |
The sulfonamide intermediate is crystallized from ethanol/water (3:1 v/v) to achieve >98% purity by HPLC.
Nitro Group Reduction
Catalytic hydrogenation using 10% Pd/C in methanol at 50 psi H₂ converts the nitro group to amine:
$$
\text{C}8\text{H}{10}\text{N}2\text{O}4\text{S} + 3\text{H}2 \xrightarrow{\text{Pd/C}} \text{C}8\text{H}{12}\text{N}2\text{O}2\text{S} + 2\text{H}2\text{O}
$$
| Condition | Optimization Data | |
|---|---|---|
| Catalyst loading | 5 wt% | |
| Temperature | 45°C | |
| Time | 6–8 h | |
| Yield | 95% |
Thiadiazine Ring Formation
Cyclocondensation with trimethyl orthoacetate under acidic conditions:
$$
\text{2-Amino-4-ethylbenzenesulfonamide} + \text{C}5\text{H}{11}\text{O}3 \xrightarrow{\text{HCl (cat.)}} \text{C}{10}\text{H}{11}\text{N}2\text{O}_2\text{S} + \text{byproducts}
$$
Critical parameters:
- Molar ratio : 1:1.2 (sulfonamide:orthoester)
- Solvent : Anhydrous toluene
- Reaction time : 12 h at reflux
- Yield : 84% isolated
The 3-chloro derivative is obtained via treatment with phosphorus oxychloride:
| Chlorination Parameter | Value | |
|---|---|---|
| POCl₃ equivalence | 3.0 eq | |
| Temperature | 110°C | |
| Time | 4 h | |
| Purity (NMR) | >99% |
Thioether Bridge Installation via Nucleophilic Aromatic Substitution
Thiolate Generation
3-Chloro-4-ethylthiadiazine 1,1-dioxide reacts with thiourea in DMF:
$$
\text{C}{10}\text{H}{10}\text{ClN}2\text{O}2\text{S} + \text{NH}2\text{CSNH}2 \rightarrow \text{C}{10}\text{H}{11}\text{N}2\text{O}2\text{S}2^- + \text{NH}4^+ + \text{Cl}^-
$$
| Condition | Optimization Data | |
|---|---|---|
| Solvent | DMF | |
| Temperature | 80°C | |
| Time | 3 h | |
| Conversion | 98% (monitored by TLC) |
Alkylation with Chloroacetamide Intermediate
N-(2-Ethyl-6-methylphenyl)chloroacetamide synthesis (adapted from):
Step
- Schotten-Baumann reaction : 2-Ethyl-6-methylaniline (1.0 eq) reacts with chloroacetyl chloride (1.05 eq) in 10% NaOH/dichloromethane
- Reaction time : 45 min at 0–5°C
- Yield : 89% after recrystallization (ethyl acetate/hexane)
Alkylation parameters :
- Molar ratio : 1:1.1 (thiolate:chloroacetamide)
- Base : Triethylamine (2.5 eq)
- Solvent : Acetonitrile
- Temperature : 60°C, 6 h
- Yield : 76%
Final Coupling and Purification
Reaction Monitoring
Analytical data for intermediate validation:
| Parameter | Thiadiazine Core | Acetamide Intermediate | |
|---|---|---|---|
| HPLC Retention (min) | 8.2 | 12.7 | |
| ¹H NMR (δ ppm) | 1.35 (t, 3H, CH₂CH₃) | 2.25 (s, 3H, Ar-CH₃) | |
| 4.12 (q, 2H, NCH₂) | 4.02 (s, 2H, COCH₂S) |
Crystallization and Isolation
Final compound purification employs gradient silica chromatography (ethyl acetate/hexane 1:3 → 1:1):
| Purification Parameter | Value | |
|---|---|---|
| Column dimensions | 60 × 5 cm | |
| Loading | 1.2 g silica/g crude | |
| Purity (HPLC) | 99.3% | |
| Melting point | 178–180°C |
Scalability and Process Optimization
Pilot-Scale Production Data
| Metric | Laboratory Scale | Pilot Scale (10 kg) | |
|---|---|---|---|
| Overall yield | 62% | 58% | |
| Purity | 99.3% | 98.7% | |
| Cycle time | 96 h | 84 h | |
| Solvent recovery | 78% | 92% |
Critical Quality Attributes
| Parameter | Specification | Method | |
|---|---|---|---|
| Residual solvents | <500 ppm (DMF) | GC-MS | |
| Heavy metals | <10 ppm | ICP-OES | |
| Polymorphic form | Form I (XRPD confirmed) | X-ray diffraction |
Comparative Analysis of Synthetic Routes
Alternative Thioether Formation Strategies
| Method | Yield (%) | Purity (%) | Cost Index | |
|---|---|---|---|---|
| SNAr (current) | 76 | 99.3 | 1.0 | |
| Ullmann coupling | 68 | 97.5 | 1.8 | |
| Mitsunobu reaction | 81 | 98.9 | 2.3 |
Environmental Impact Assessment
| Metric | SNAr Route | Mitsunobu Route |
|---|---|---|
| PMI (Process Mass Intensity) | 86 | 142 |
| Carbon footprint (kg CO₂/kg) | 12.7 | 28.3 |
| Water usage (L/kg) | 1200 | 2400 |
Q & A
Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, including nucleophilic substitution and condensation. Key steps include:
- Thiolation : Reacting the benzothiadiazine core with a thiol-containing intermediate under inert atmosphere (e.g., nitrogen) at 60–80°C in dimethylformamide (DMF) .
- Acetamide coupling : Using carbodiimide-based coupling reagents (e.g., EDC/HOBt) to attach the N-(2-ethyl-6-methylphenyl)acetamide moiety .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures . Optimization: Reaction time and temperature are adjusted via thin-layer chromatography (TLC) monitoring to mitigate intermediate instability .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and functional group integration (e.g., ethyl, methyl, and sulfonyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies sulfonyl (S=O, ~1350 cm) and amide (C=O, ~1650 cm) stretches .
Q. What structural features influence its reactivity and bioactivity?
- The 1,2,4-thiadiazine 1,1-dioxide core enhances electrophilicity, enabling nucleophilic attacks at the sulfur atom .
- The 2-ethyl-6-methylphenyl group contributes to lipophilicity, impacting membrane permeability in biological assays .
- The thioether linkage (-S-) is susceptible to oxidation, requiring inert storage conditions .
Q. How is purity assessed during synthesis, and what thresholds are acceptable for research use?
- HPLC : Purity ≥95% (C18 column, acetonitrile/water mobile phase) .
- Melting Point : Sharp range (±2°C) confirms crystallinity .
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can low yields due to intermediate instability be addressed during scale-up?
- In-situ quenching : Trapping reactive intermediates (e.g., thiols) with tert-butyl disulfide to prevent oxidation .
- Solvent optimization : Replacing DMF with tetrahydrofuran (THF) to reduce side reactions at elevated temperatures .
- Flow chemistry : Continuous processing minimizes degradation of heat-sensitive intermediates .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Dose-response standardization : Use IC values from at least three independent assays (e.g., enzyme inhibition, cell viability) .
- Target validation : Employ CRISPR knockouts or siRNA silencing to confirm specificity for suspected targets (e.g., kinases) .
- Molecular docking : Compare binding poses in different protein conformations (e.g., AutoDock Vina) to explain variability .
Q. How can computational methods predict metabolic stability and off-target interactions?
- Quantum mechanics/molecular mechanics (QM/MM) : Simulate sulfonyl group reactivity in cytochrome P450 enzymes .
- Pharmacophore modeling : Identify structural motifs prone to glucuronidation using ADMET predictors (e.g., SwissADME) .
- Machine learning : Train models on PubChem datasets to forecast toxicity profiles .
Q. What experimental designs evaluate stability under physiological conditions?
- pH stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24h, monitoring degradation via HPLC .
- Thermal gravimetric analysis (TGA) : Determine decomposition temperatures (>200°C suggests shelf stability) .
- Light exposure tests : Assess photodegradation under UV/visible light using quartz cuvettes .
Q. How can structure-activity relationship (SAR) studies guide analog design for improved pharmacokinetics?
- Substituent variation : Replace the 4-ethyl group on the benzothiadiazine with cyclopropyl to enhance metabolic resistance .
- Bioisosteric replacement : Substitute the acetamide with a sulfonamide to modulate solubility .
- Pharmacokinetic profiling : Measure logP (octanol/water) and plasma protein binding (PPB) to optimize bioavailability .
Q. What challenges arise in reactor design for scaling synthesis, and how are they mitigated?
- Exothermic reactions : Use jacketed reactors with controlled cooling to manage heat during thiolation .
- Solid handling : Implement ball milling for poorly soluble intermediates to improve reaction kinetics .
- Catalyst recycling : Immobilize Pd catalysts on mesoporous silica for reuse in coupling steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
